![molecular formula C11H16S B13314456 [4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
[4-(2-Methylpropyl)phenyl]methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methylpropyl)phenyl]methanethiol is an organic compound with the molecular formula C11H16S. It is a thiol derivative of isobutylbenzene, characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with a 2-methylpropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylpropyl)phenyl]methanethiol typically involves the reaction of 4-(2-methylpropyl)benzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(2-Methylpropyl)benzyl chloride+NaSH→this compound+NaCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
[4-(2-Methylpropyl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted thiol derivatives.
科学的研究の応用
[4-(2-Methylpropyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用機序
The mechanism of action of [4-(2-Methylpropyl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. The specific molecular targets and pathways depend on the context of its application, such as its antimicrobial or antioxidant effects.
類似化合物との比較
Similar Compounds
4-(2-Methylpropyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(2-Methylpropyl)benzyl alcohol: Contains a hydroxymethyl group instead of a thiol group.
4-(2-Methylpropyl)benzaldehyde: Features an aldehyde group instead of a thiol group.
Uniqueness
The presence of the thiol group in [4-(2-Methylpropyl)phenyl]methanethiol imparts unique chemical reactivity compared to its analogs. Thiol groups are known for their nucleophilicity and ability to form strong covalent bonds with metals and proteins, making this compound particularly useful in applications requiring such interactions.
特性
分子式 |
C11H16S |
|---|---|
分子量 |
180.31 g/mol |
IUPAC名 |
[4-(2-methylpropyl)phenyl]methanethiol |
InChI |
InChI=1S/C11H16S/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
QFYAJPFWVSCKEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13314377.png)
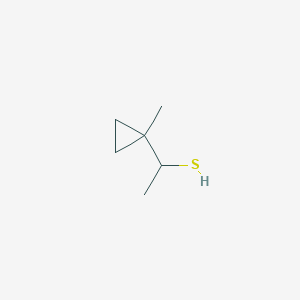
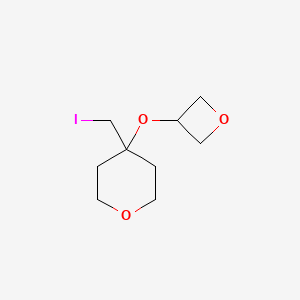

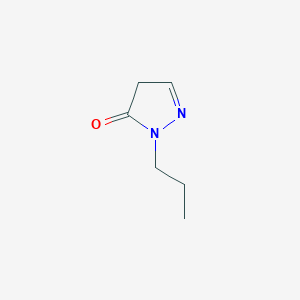

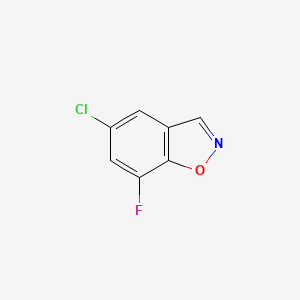
![2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B13314411.png)
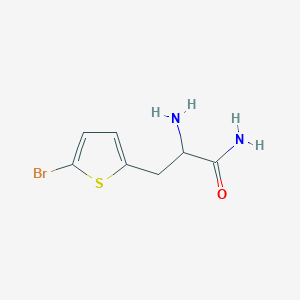
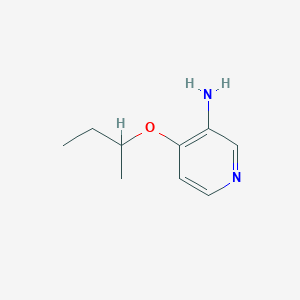

![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
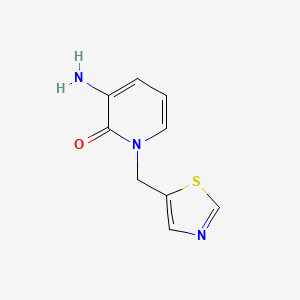
![1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride](/img/structure/B13314472.png)
